(2E)-N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenylprop-2-enamide
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Overview
Description
N-(3-CYANO-1-(2-PH-ETHYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-PHENYLACRYLAMIDE is a complex organic compound that belongs to the class of pyrroloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-1-(2-PH-ETHYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-PHENYLACRYLAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrrole derivatives. Key steps may involve:
Cyclization Reactions: Formation of the pyrroloquinoxaline core through cyclization reactions.
Substitution Reactions: Introduction of the cyano and phenylacrylamide groups via substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-1-(2-PH-ETHYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-PHENYLACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-substituted products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-CYANO-1-(2-PH-ETHYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-PHENYLACRYLAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoxalines: Other compounds in this class with similar structures and properties.
Phenylacrylamides: Compounds with the phenylacrylamide moiety, which may have similar biological activities.
Uniqueness
N-(3-CYANO-1-(2-PH-ETHYL)-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-PHENYLACRYLAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C28H21N5O |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(E)-N-[3-cyano-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C28H21N5O/c29-19-22-26-28(31-24-14-8-7-13-23(24)30-26)33(18-17-21-11-5-2-6-12-21)27(22)32-25(34)16-15-20-9-3-1-4-10-20/h1-16H,17-18H2,(H,32,34)/b16-15+ |
InChI Key |
MMMFSHDBUXDRHK-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
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